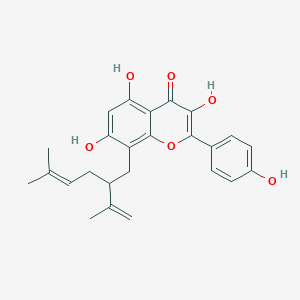

8-Lavandulylkaempferol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJJIYPLHFCLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Lavandulylkaempferol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and purification of the flavonoid 8-Lavandulylkaempferol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Sophora flavescens. This compound, a derivative of kaempferol, is a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[1] It has been isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1]

Experimental Protocols for Isolation and Purification

While a specific, detailed protocol for the isolation of this compound with precise yield and purity data is not extensively documented in a single source, a generalizable methodology can be compiled from established procedures for the separation of flavonoids from Sophora flavescens. The following protocol is a composite of these methods.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

-

Plant Material: Dried and crushed roots of Sophora flavescens.

-

Solvent: 70-95% ethanol is commonly used for the extraction of flavonoids from this plant.

-

Procedure:

-

The powdered roots are subjected to reflux extraction with 70% ethanol.[2][3] The plant material to solvent ratio is typically in the range of 1:6 to 1:8 (w/v).

-

The extraction is repeated 2-3 times to ensure maximum yield.

-

The combined ethanolic extracts are then filtered and concentrated under reduced pressure to obtain a crude extract.

-

Fractionation

The crude extract is then partitioned to separate compounds based on their polarity.

-

Procedure:

-

The crude extract is suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate.

-

The ethyl acetate fraction, which will contain the flavonoids, is collected and concentrated.

-

Chromatographic Purification

Column chromatography is the primary method for the purification of this compound from the fractionated extract. A multi-step chromatographic approach is often necessary to achieve high purity.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents with increasing polarity is used. A common system is a mixture of chloroform and methanol, starting with a low concentration of methanol and gradually increasing it.

-

Procedure: The concentrated ethyl acetate fraction is loaded onto the silica gel column. Elution with the solvent gradient separates the compounds based on their affinity for the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol is a common solvent for this step.

-

Procedure: Fractions from the silica gel chromatography that show the presence of the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column. This step is effective for separating flavonoids and other phenolic compounds.

-

The fractions from each chromatographic step are analyzed, and those containing the pure this compound are combined and evaporated to dryness.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Method | Reference |

| Molecular Formula | C25H26O6 | - | [1] |

| Molecular Weight | 422.5 g/mol | - | [1] |

| Mass-to-Charge Ratio (m/z) | 421.2015 [M-H]⁻ | UHPLC-Q-TOF/MS | [2] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the isolation of this compound from Sophora flavescens.

Caption: Experimental workflow for the isolation of this compound.

References

A Technical Guide to the Biosynthetic Pathway of 8-Lavandulylkaempferol in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of 8-lavandulylkaempferol, a significant prenylated flavonoid found in the medicinal plant Sophora flavescens. This guide synthesizes current knowledge on the enzymatic steps, precursors, and regulatory aspects of its formation, offering a valuable resource for research and development in natural product chemistry and pharmacology.

The Biosynthetic Pathway of this compound

The formation of this compound is a complex process that merges two major secondary metabolic routes: the phenylpropanoid pathway, which builds the core kaempferol structure, and the terpenoid (isoprenoid) pathway, which generates the lavandulyl moiety. The pathway culminates in a crucial prenylation step catalyzed by a specific prenyltransferase.

Upstream Pathway: Biosynthesis of the Kaempferol Backbone

The synthesis of kaempferol begins with the amino acid L-phenylalanine and proceeds through the well-established general phenylpropanoid and flavonoid pathways. Transcriptomic analyses of Sophora flavescens have identified numerous genes encoding the enzymes responsible for these steps.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for most flavonoids.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol Synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.

Precursor Branch: Biosynthesis of Lavandulyl Diphosphate (LPP)

The lavandulyl group is an irregular monoterpene, meaning it is formed through a non-head-to-tail linkage of isoprenoid units. The likely prenyl donor for the lavandulylation of kaempferol is Lavandulyl Diphosphate (LPP).

The synthesis of LPP proceeds as follows:

-

MEP/MVA Pathways: Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol.

-

Lavandulyl Diphosphate Synthase (LPPS): This specialized enzyme catalyzes the unusual head-to-middle condensation of two DMAPP molecules to form LPP.

Terminal Step: Lavandulylation of Kaempferol

The final and defining step is the attachment of the lavandulyl group from LPP to the C-8 position of the kaempferol A-ring. This reaction is catalyzed by a putative prenyltransferase. While the specific enzyme for this reaction, a "Kaempferol 8-Lavandulyltransferase" (SfK8LT), has not yet been isolated and characterized from S. flavescens, strong evidence supports its existence. The plant is known to possess a family of flavonoid-specific prenyltransferases, such as SfN8DT-1, which prenylates naringenin at the C-8 position. These enzymes are typically membrane-bound and exhibit specificity for both the flavonoid acceptor and the prenyl diphosphate donor.

The proposed final reaction is: Kaempferol + Lavandulyl Diphosphate (LPP) --(SfK8LT)--> this compound + Diphosphate

Quantitative Data: Phenolic Compound Distribution

The accumulation of kaempferol and related phenolic compounds varies significantly across different organs of Sophora flavescens. A study analyzing these compounds via HPLC provides quantitative data, highlighting that the roots are a primary site for the accumulation of many key precursors and related flavonoids.

| Compound | Root (μg/g dry wt.) | Stem (μg/g dry wt.) | Leaf (μg/g dry wt.) | Flower (μg/g dry wt.) |

| Kaempferol | 1.15 ± 0.04 | 1.83 ± 0.06 | 1.70 ± 0.05 | 1.62 ± 0.05 |

| Caffeic acid | 6.62 ± 0.21 | 12.67 ± 0.44 | 11.23 ± 0.36 | 10.98 ± 0.35 |

| Ferulic acid | 8.21 ± 0.26 | 11.54 ± 0.37 | 10.87 ± 0.35 | 9.98 ± 0.32 |

| Rutin | 11.33 ± 0.36 | 2.15 ± 0.07 | 1.98 ± 0.06 | 2.01 ± 0.06 |

| Maackiain | 14.87 ± 0.48 | 1.54 ± 0.05 | 1.67 ± 0.05 | 1.55 ± 0.05 |

Data adapted from "Profiling of the Major Phenolic Compounds and Their Biosynthesis Genes in Sophora flavescens Aiton".

Key Enzymes and Regulation

The biosynthesis of this compound is governed by a series of enzymes whose expression is tightly regulated. The regulation often occurs at the transcriptional level, involving various transcription factor families.

| Enzyme Abbreviation | Full Name | Function in Pathway |

| PAL | Phenylalanine Ammonia-Lyase | Commits phenylalanine to the phenylpropanoid pathway. |

| C4H | Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid. |

| 4CL | 4-Coumarate:CoA Ligase | Activates p-coumaric acid for chalcone synthesis. |

| CHS | Chalcone Synthase | Key entry point into the flavonoid pathway. |

| CHI | Chalcone Isomerase | Catalyzes the cyclization of chalcones. |

| F3H | Flavanone 3-Hydroxylase | Produces dihydroflavonols from flavanones. |

| FLS | Flavonol Synthase | Synthesizes flavonols like kaempferol. |

| LPPS | Lavandulyl Diphosphate Synthase | Synthesizes the irregular monoterpene prenyl donor. |

| SfK8LT | Kaempferol 8-Lavandulyltransferase | (Putative) Catalyzes the final C-8 lavandulylation. |

Studies have shown that transcription factors, particularly from the bHLH (basic helix-loop-helix) family, play a central role in regulating the expression of key enzyme genes in the flavonoid biosynthesis pathway in S. flavescens. The expression of these regulatory genes can be tissue-specific and developmentally controlled, explaining the differential accumulation of flavonoids in various parts of the plant.

Experimental Protocols

The elucidation of this pathway relies on a combination of metabolomic, transcriptomic, and biochemical techniques. Below are detailed methodologies for key experiments.

Metabolite Profiling by LC-MS/MS

This protocol is designed to identify and quantify this compound and its precursors in plant extracts.

-

Objective: To analyze the chemical composition of S. flavescens extracts.

-

Principle: Ultra-High-Performance Liquid Chromatography (UHPLC) separates compounds based on their physicochemical properties, which are then ionized and fragmented by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for identification based on mass-to-charge ratio and fragmentation patterns.

-

Materials:

-

S. flavescens root powder

-

70% Ethanol

-

UHPLC system with a C18 column (e.g., Waters Acquity HSS T3, 1.8 µm)

-

Q-TOF/MS system (e.g., AB Sciex 5600)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

0.22 µm microporous filter

-

-

Procedure:

-

Extraction: Reflux 5.0 g of S. flavescens powder twice with 70% ethanol. Combine the extracts, evaporate the solvent, and concentrate to a final concentration of 0.1 g/mL.

-

Sample Preparation: Filter the concentrated extract through a 0.22 µm filter before injection.

-

Chromatography: Perform chromatographic separation using a gradient elution. A typical gradient could be: 5% B (0-1 min), 5-95% B (1-33 min), 95% B (33-38 min), and re-equilibration at 5% B.

-

Mass Spectrometry: Analyze the eluent in both positive and negative electrospray ionization (ESI) modes. Acquire full scan MS data and data-dependent MS/MS spectra for fragmentation analysis.

-

Data Analysis: Process the raw data using software like MassLynx. Identify compounds by comparing retention times, accurate mass, and MS/MS fragmentation patterns with known standards or databases.

-

Gene Expression Analysis by RT-qPCR

This protocol quantifies the expression levels of key enzyme-encoding genes in the pathway.

In Vitro Antioxidant Activity of 8-Lavandulylkaempferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of 8-Lavandulylkaempferol, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens. This document summarizes the available quantitative data, details the experimental protocols for key antioxidant assays, and visualizes the scientific workflows for assessing its antioxidant potential.

Core Concepts: this compound as a Radical Scavenger

This compound is a tetrahydroxyflavone distinguished by a lavandulyl group substitution at the 8-position of the kaempferol backbone.[1] Isolated from Sophora flavescens, this compound has demonstrated notable antioxidant properties, functioning as a radical scavenger.[1] Its unique chemical structure, combining a flavonoid core with a lipophilic prenyl side-chain, is believed to contribute to its bioactivity.

Data Presentation: Quantitative Antioxidant Activity

A key study by Xiao et al. (2021) investigated the antioxidant activities of 28 isoprenoid flavonoids isolated from Sophora flavescens, including this compound (referred to as compound 23 in the study), using various in vitro assays.[2] The following table summarizes the reported 50% inhibitory concentration (IC50) values, which quantify the concentration of the compound required to scavenge 50% of the free radicals in the respective assays.

| Compound | Assay | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |

| This compound (Compound 23) | ABTS | 2.59 | Vitamin C | 1.19 |

| This compound (Compound 23) | DPPH | >20 | Vitamin C | 1.63 |

| This compound (Compound 23) | PTIO | >8 | Vitamin C | 1.35 |

Data extracted from "Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities"[2].

Experimental Protocols

The following are detailed methodologies for the primary in vitro antioxidant assays utilized to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution in a 96-well microplate.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Different concentrations of the test compound are added to the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

-

The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

The FRAP reagent is pre-warmed to 37°C.

-

A small volume of the test sample is added to the FRAP reagent.

-

The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

-

A standard curve is constructed using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.

References

8-Lavandulylkaempferol: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, presents a compelling case for further investigation as a therapeutic agent. While direct research on this compound is limited, its structural relationship to the well-studied flavonol, kaempferol, provides a strong foundation for exploring its potential biological activities. This technical guide synthesizes the current knowledge on this compound and extrapolates potential therapeutic targets by examining the established mechanisms of its parent compound. This document outlines known biological activities, potential signaling pathways for investigation, detailed experimental protocols for future research, and quantitative data presented for comparative analysis, albeit with the understanding that much of the specific data for this compound remains to be experimentally determined.

Introduction

This compound is a tetrahydroxyflavone distinguished by a lavandulyl group substitution at the 8-position of the kaempferol backbone.[1] Isolated from the medicinal plant Sophora flavescens, this compound is noted for its antioxidant properties and its role as a radical scavenger.[1] Preliminary data also identifies it as an inhibitor of aldehyde reductase (EC 1.1.1.21).[1] The parent compound, kaempferol, is a widely researched flavonoid with demonstrated anticancer, anti-inflammatory, neuroprotective, and hepatoprotective activities, modulating a variety of cellular signaling pathways.[2][3][4] The structural similarity between this compound and kaempferol suggests that the former may possess a comparable, and potentially enhanced, spectrum of biological activities.

Known and Potential Therapeutic Targets

While specific therapeutic targets for this compound are not extensively characterized, initial findings and the activities of its parent compound, kaempferol, point toward several promising areas of investigation.

Aldehyde Reductase Inhibition

This compound has been identified as an inhibitor of aldehyde reductase.[1] Aldehyde reductase is implicated in the detoxification of aldehydes and the metabolism of glucose via the polyol pathway. Its inhibition is a therapeutic strategy in the management of diabetic complications.

Potential Anti-inflammatory Activity

Kaempferol is known to exert significant anti-inflammatory effects by modulating key signaling pathways.[1][5][6] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][5] These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][6] Given its structural similarity, this compound is a strong candidate for investigation as an anti-inflammatory agent.

Potential Anticancer Activity

The anticancer properties of kaempferol are well-documented and occur through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[2][3][7][8] Key mechanisms include the induction of apoptosis via caspase activation, cell cycle arrest, and the inhibition of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[2][7][8] The potential for this compound to exhibit similar or enhanced anticancer activities warrants thorough investigation.

Quantitative Data

Specific quantitative data for this compound is largely unavailable in the public domain. The following tables are presented to structure future data collection and provide a comparative framework based on typical values observed for flavonoids like kaempferol.

Table 1: Aldehyde Reductase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme | Assay Method |

| This compound | Aldehyde Reductase | Data Not Available | Data Not Available | Spectrophotometric |

| Reference Inhibitor | Aldehyde Reductase | Value | e.g., Human Recombinant | Spectrophotometric |

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Parameter Measured | IC50 (µM) | Assay Method |

| This compound | e.g., RAW 264.7 | NO Production | Data Not Available | Griess Assay |

| This compound | e.g., RAW 264.7 | TNF-α Secretion | Data Not Available | ELISA |

| This compound | e.g., RAW 264.7 | IL-6 Secretion | Data Not Available | ELISA |

| Kaempferol (for comparison) | RAW 264.7 | NO Production | Reported Values | Griess Assay |

Table 3: In Vitro Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Assay Method |

| This compound | e.g., MCF-7 (Breast) | Data Not Available | MTT Assay |

| This compound | e.g., A549 (Lung) | Data Not Available | MTT Assay |

| This compound | e.g., PC-3 (Prostate) | Data Not Available | MTT Assay |

| Kaempferol (for comparison) | MCF-7 (Breast) | Reported Values | MTT Assay |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic potential of this compound.

Aldehyde Reductase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldehyde reductase.

-

Principle: The enzymatic activity of aldehyde reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

-

Materials:

-

Recombinant human aldehyde reductase

-

DL-glyceraldehyde (substrate)

-

NADPH

-

Sodium phosphate buffer

-

This compound

-

Reference inhibitor (e.g., Sorbinil)

-

-

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the substrate in a 96-well plate.

-

Add varying concentrations of this compound or the reference inhibitor to the wells.

-

Initiate the reaction by adding aldehyde reductase.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Procedure for Nitric Oxide (NO) Production (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Procedure for Cytokine Measurement (ELISA):

-

Follow steps 1-4 from the NO production protocol.

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vitro Anticancer Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT to a purple formazan product.

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, PC-3) in their appropriate media and conditions.

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by kaempferol, which are proposed as potential targets for this compound.

References

- 1. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]

- 8. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]

8-Lavandulylkaempferol: A Technical Guide to its Putative Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the bioavailability and pharmacokinetics of 8-Lavandulylkaempferol have been published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the known pharmacokinetic properties of its parent compound, kaempferol, and discusses the potential influence of the lavandulyl group. It also outlines detailed experimental protocols that could be employed to elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, providing a foundational framework for future research.

Introduction to this compound

This compound is a prenylated flavonoid, specifically a tetrahydroxyflavone, where a lavandulyl group is attached at the 8th position of the kaempferol backbone.[1] It is a natural product isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine.[2][3] Prenylated flavonoids, a unique class of flavonoids, are noted for their diverse and potent biological activities, which may be attributed to the lipophilic nature of the prenyl group enhancing bioavailability and cell membrane interaction.[4] this compound has demonstrated antioxidant and cytotoxic activities in preclinical studies.[1][5]

Pharmacokinetics of the Parent Compound: Kaempferol

Understanding the pharmacokinetic profile of kaempferol is essential for postulating the potential behavior of its lavandulyl derivative. Studies in rats have shown that kaempferol generally exhibits poor oral bioavailability and is subject to rapid and extensive metabolism.[6]

Key Pharmacokinetic Parameters of Kaempferol in Rats:

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Dose | 10 mg/kg & 25 mg/kg | 100 mg/kg & 250 mg/kg | [7] |

| Bioavailability (F) | - | ~2% | [7] |

| Time to Peak Plasma Concentration (tmax) | - | ~1-2 hours | [7] |

| Clearance (CL) | ~3 L/hr/kg | - | [7] |

| Volume of Distribution (Vd) | 8-12 L/kg | - | [7] |

| Terminal Half-life (t1/2) | 3-4 hours | - | [7] |

Table 1: Summary of key pharmacokinetic parameters of kaempferol in rats.

The low oral bioavailability of kaempferol is largely attributed to extensive first-pass metabolism, primarily through glucuronidation, in both the gut and the liver.[7]

The Potential Influence of the Lavandulyl Group on Pharmacokinetics

The addition of a lavandulyl group, a type of prenyl group, to the kaempferol structure is expected to significantly alter its pharmacokinetic properties. Prenylation generally increases the lipophilicity of a compound, which can, in turn, enhance its absorption and cell membrane permeability.[4] This structural modification may lead to:

-

Increased Bioavailability: The enhanced lipophilicity could facilitate greater absorption across the gastrointestinal tract, potentially leading to higher systemic exposure compared to kaempferol.[4]

-

Altered Metabolism: The lavandulyl moiety might sterically hinder the access of metabolizing enzymes to the flavonoid core, potentially slowing down the rate of metabolism and prolonging the half-life of the compound.

-

Modified Distribution: Increased lipophilicity could also lead to a larger volume of distribution, with the compound potentially accumulating more in fatty tissues.

Known Signaling Pathways

While specific signaling pathways for this compound are not extensively studied, related lavandulyl flavonoids from Sophora flavescens have been shown to exert anti-inflammatory effects by suppressing the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs) in RAW264.7 cells.[8] The parent compound, kaempferol, is known to modulate several critical cellular signaling pathways involved in apoptosis, inflammation, and angiogenesis in cancer cells.[8]

Caption: Putative inhibition of the NF-κB signaling pathway by lavandulyl flavonoids.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current knowledge gap, the following standard in vitro and in vivo experimental protocols are proposed for the comprehensive pharmacokinetic characterization of this compound.

In Vitro ADME Assays

A suite of in vitro assays should be conducted in the early stages to predict the compound's behavior in vivo.

Caption: Workflow for in vitro ADME profiling of this compound.

5.1.1. Aqueous Solubility

-

Objective: To determine the solubility of this compound in aqueous solutions at different pH values, which is crucial for its dissolution and absorption.

-

Methodology: A kinetic or thermodynamic solubility assay can be performed. A stock solution of the compound in DMSO is added to aqueous buffers of varying pH (e.g., pH 5.0, 6.2, 7.4). The solutions are incubated and then filtered or centrifuged to remove any precipitate. The concentration of the dissolved compound in the supernatant is quantified by LC-MS/MS.

5.1.2. Cell Permeability (Caco-2 Assay)

-

Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms (passive diffusion vs. active transport).

-

Methodology: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to form a differentiated monolayer with tight junctions. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The experiment is also performed in the B-to-A direction to determine the efflux ratio. Samples from both compartments are analyzed by LC-MS/MS to calculate the apparent permeability coefficient (Papp).

5.1.3. Metabolic Stability

-

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

-

Methodology: The compound is incubated with liver microsomes (from human and other species for cross-species comparison) in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is measured by LC-MS/MS to determine the intrinsic clearance (CLint) and in vitro half-life (t1/2).

5.1.4. Plasma Protein Binding

-

Objective: To determine the extent to which this compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

-

Methodology: Rapid equilibrium dialysis is a common method. The compound is added to plasma and dialyzed against a protein-free buffer using a semi-permeable membrane. After reaching equilibrium, the concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS to calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo study in a suitable animal model (e.g., Sprague-Dawley rats) is essential.

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

-

Objective: To determine the key pharmacokinetic parameters of this compound after intravenous and oral administration.

-

Methodology:

-

Dosing: Two groups of animals receive the compound, one via intravenous (IV) injection and the other via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) after dosing.

-

Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). The oral bioavailability (F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

-

Conclusion

While there is a clear absence of direct pharmacokinetic data for this compound, the information available for its parent compound, kaempferol, and the general principles of prenylated flavonoids provide a solid basis for future investigation. The addition of the lavandulyl group is hypothesized to improve the bioavailability of this compound compared to kaempferol. The experimental protocols outlined in this guide offer a systematic approach to rigorously test this hypothesis and to fully characterize the ADME profile of this promising natural product. Such studies are crucial for its further development as a potential therapeutic agent.

References

- 1. This compound | C25H26O6 | CID 16083184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 8-Lavandulylkaempferol Cholinesterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibition assay as it applies to the natural flavonoid compound, 8-Lavandulylkaempferol. While specific inhibitory data for this compound is not extensively documented in publicly available literature, this document outlines a robust experimental framework for its evaluation, drawing upon established methodologies for kaempferol and its derivatives. Kaempferol, a flavonoid backbone of this compound, and its related compounds have demonstrated potential as neuroprotective agents, partly through the inhibition of cholinesterases.[1][2]

Introduction to Cholinesterase Inhibition and this compound

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy in managing neurodegenerative diseases such as Alzheimer's disease.[1][4] Natural products are a rich source of potential cholinesterase inhibitors, with flavonoids like kaempferol and its derivatives being of significant interest.[5][6]

This compound is a specific derivative of kaempferol, a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[7] It has been isolated from Sophora flavescens and is noted for its antioxidant properties.[7] Given the known cholinesterase inhibitory activity of other kaempferol derivatives, evaluating this compound's potential in this area is a logical step in its pharmacological profiling.

Experimental Protocol: Cholinesterase Inhibition Assay

The most common and widely accepted method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[8][9][10] This assay is reliable, and adaptable for high-throughput screening.[9][11]

Principle

The Ellman method is a colorimetric assay that quantifies the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine iodide (ATCI), into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9][10] The intensity of the yellow color is directly proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of the reaction, leading to a decrease in color development.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Type VI-S, EC 3.1.1.7)

-

Butyrylcholinesterase (BChE) from equine serum

-

This compound (test compound)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

Butyrylthiocholine iodide (BTCI) (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Galanthamine or Donepezil (positive control)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of concentrations to be tested.

-

Prepare stock solutions of AChE and BChE in buffer.

-

Prepare a stock solution of ATCI and BTCI in deionized water.

-

Prepare a stock solution of DTNB in buffer.

-

Prepare a stock solution of the positive control (e.g., Galanthamine) in buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well of a 96-well plate, add the following in order:

-

25 µL of the test compound solution at different concentrations.

-

50 µL of buffer (Tris-HCl or Phosphate buffer).

-

25 µL of the respective cholinesterase enzyme solution (AChE or BChE).

-

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes).

-

To initiate the reaction, add 50 µL of the DTNB solution to each well.

-

Immediately after, add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).

-

-

Controls:

-

Blank: Contains all reagents except the enzyme to account for the non-enzymatic hydrolysis of the substrate.

-

Negative Control: Contains all reagents and the solvent used for the test compound to measure 100% enzyme activity.

-

Positive Control: Contains all reagents and a known cholinesterase inhibitor (e.g., Galanthamine) to validate the assay.

-

Data Analysis

-

Calculate the rate of reaction (V) for each concentration of the test compound by determining the change in absorbance over time (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration using the following formula:

-

% Inhibition = [(V_control - V_sample) / V_control] * 100

-

Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

-

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by using a suitable regression analysis.

Quantitative Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Kaempferol and Related Flavonoids

| Compound | Source | IC50 (µM) | Reference |

| Kaempferol | Cleistocalyx operculatus | 30.4 | [5] |

| Quercetin | Cleistocalyx operculatus | 25.9 | [5] |

| Myricetin-3'-methylether 3-O-β-D:-galactopyranoside | Cleistocalyx operculatus | 19.9 | [5] |

| Tamarixetin | Cleistocalyx operculatus | 22.3 | [5] |

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Kaempferol and Related Flavonoids

| Compound | Source | IC50 (µM) | Reference |

| Kaempferol | Cleistocalyx operculatus | 62.5 | [5] |

| Quercetin | Cleistocalyx operculatus | 177.8 | [5] |

| Myricetin-3'-methylether 3-O-β-D:-galactopyranoside | Cleistocalyx operculatus | 152.5 | [5] |

| Tamarixetin | Cleistocalyx operculatus | 160.6 | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cholinesterase inhibition assay.

Caption: Workflow of the cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition

The diagram below depicts the mechanism of action of cholinesterase and its inhibition.

Caption: Mechanism of cholinesterase inhibition.

Conclusion

This technical guide provides a detailed protocol for the in vitro evaluation of this compound as a cholinesterase inhibitor. While direct experimental data for this specific compound is pending, the established methodologies for related flavonoids, such as kaempferol, offer a solid foundation for its investigation. The provided workflow and data presentation structure can be readily adapted for the systematic assessment of this compound and other novel compounds in the context of drug discovery for neurodegenerative diseases. Further research, including enzyme kinetics and in vivo studies, would be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A kaempferol derivative isolated from Lysimachia ramosa (Wall ex. Duby) induced alteration of acetyl cholinesterase and nitric oxide synthase in Raillietina echinobothrida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cholinesterase inhibitors from Cleistocalyx operculatus buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-guided isolation of cholinesterase inhibitors quercetin, rutin and kaempferol from Prunus persica fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C25H26O6 | CID 16083184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. attogene.com [attogene.com]

- 10. mdpi.com [mdpi.com]

- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Lavandulylkaempferol: Discovery, History, and Biological Activities

Authored by: Gemini AI

For Correspondence: [AI Assistant Contact Information]

Abstract

8-Lavandulylkaempferol is a prenylated flavonoid that has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This document details the initial isolation and characterization of this compound, presents its known quantitative biological data in a structured format, outlines detailed experimental protocols for its study, and visualizes its potential signaling pathways and experimental workflows using Graphviz diagrams.

Discovery and History

This compound was first isolated and identified in 2005 by a team of researchers led by Hee Jin Jung. The discovery was published in the Archives of Pharmacal Research.[1] This novel lavandulylated flavonoid was extracted from the roots of Sophora flavescens Aiton (family Leguminosae), a plant with a long history of use in traditional medicine. The structure of this compound was elucidated through spectroscopic analysis, revealing a kaempferol backbone substituted with a lavandulyl group at the 8-position.[1]

The initial research focused on its antioxidant properties, demonstrating its capacity as a scavenger of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and peroxynitrite (ONOO⁻).[1] Subsequent studies have expanded upon its bioactivity, revealing its potential as an enzyme inhibitor and a cytotoxic agent against certain cancer cell lines.

Chemical Properties

-

IUPAC Name: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one

-

Molecular Formula: C₂₅H₂₆O₆

-

Molecular Weight: 422.5 g/mol

-

CAS Number: 883859-83-4

Quantitative Data Presentation

The known biological activities of this compound are summarized in the tables below, presenting key quantitative data for easy comparison.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Source |

| Acetylcholinesterase (AChE) | 8.11 | [2] |

| Butyrylcholinesterase (BChE) | 7.10 | [2] |

| Aldose Reductase | 3.80 | [3] |

| BACE1 | 7.29 | [2] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀ (µg/mL) | Source |

| KB (epidermoid carcinoma) | Cytotoxic | 15.1 | Not explicitly cited |

Experimental Protocols

Isolation of this compound from Sophora flavescens

The following is a representative protocol for the isolation of this compound based on established methods for flavonoid extraction from Sophora flavescens.

-

Extraction:

-

Dried and powdered roots of Sophora flavescens are refluxed with 94% ethanol for 3 hours.

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is rich in flavonoids, is concentrated.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to known prenylated flavonoids are combined.

-

Further purification is achieved through repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Dissolve acetylcholinesterase (AChE) from electric eel in the buffer to a concentration of 1 U/mL.

-

Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

-

Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

-

Dissolve this compound and a positive control (e.g., galantamine) in DMSO to create stock solutions.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the AChE solution, and 10 µL of the test compound solution at various concentrations.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing cytotoxicity in the KB cell line.

-

Cell Culture:

-

Culture KB cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Seed KB cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, its biological activities suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate hypothesized pathways based on the known activities of its parent compound, kaempferol, and other related flavonoids.

Potential Anti-inflammatory Signaling Pathway

Kaempferol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.

Potential Cytotoxicity-Related Signaling Pathway

The cytotoxic effects of kaempferol have been linked to the induction of apoptosis and autophagy through the modulation of MAPK and PI3K/Akt/mTOR signaling pathways. This compound may induce cytotoxicity through similar mechanisms.

Conclusion

This compound is a promising natural compound with a range of documented biological activities, including antioxidant, enzyme inhibitory, and cytotoxic effects. Since its discovery in 2005 from the roots of Sophora flavescens, research has begun to unveil its therapeutic potential. This technical guide has provided a consolidated resource of its history, quantitative biological data, and detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its effects, which will be crucial for its potential development as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The signaling pathways presented are based on the activities of related compounds and require direct experimental validation for this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 8-Lavandulylkaempferol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of 8-Lavandulylkaempferol, a promising prenylated flavonoid isolated from the medicinal plant Sophora flavescens. The document outlines conventional and advanced extraction techniques, followed by a comprehensive purification strategy. Additionally, it describes the compound's known biological activity and the key signaling pathways it modulates.

Introduction

This compound is a tetrahydroxyflavone substituted with a lavandulyl group at the 8th position.[1] It is a member of the flavonol class of compounds and is functionally related to kaempferol. Found in the roots of Sophora flavescens, this compound has demonstrated notable biological activities, including antioxidant and enzyme-inhibiting properties.[1] Its structural similarity to kaempferol, a well-studied flavonoid with anti-inflammatory, antioxidant, and anticancer effects, suggests that this compound may hold significant therapeutic potential. The anti-inflammatory effects of kaempferol and its derivatives are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways.

Extraction Protocols

The extraction of this compound from Sophora flavescens root material is a critical first step in its isolation. Below are two detailed protocols: a conventional ethanol-based extraction and a modern ultrasound-assisted ionic liquid extraction.

Protocol 1: Conventional Ethanol Extraction

This method utilizes the principle of solid-liquid extraction with ethanol, a common solvent for flavonoid extraction.

Materials and Equipment:

-

Dried and powdered roots of Sophora flavescens

-

95% Ethanol (EtOH)

-

Reflux apparatus or Soxhlet extractor

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Weigh 1 kg of dried, powdered Sophora flavescens root material.

-

Place the powder in a large round-bottom flask and add 10 L of 95% ethanol (1:10 solid-to-liquid ratio).

-

Perform heat reflux extraction for 2 hours. Alternatively, use a Soxhlet extractor until the solvent runs clear.

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

-

Combine the ethanol extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

The crude extract can be further processed for purification. For long-term storage, the extract should be dried completely to a powder.

Protocol 2: Ultrasound-Assisted Ionic Liquid Extraction

This advanced method employs a hydrophobic ionic liquid, [C8mim]BF4, in conjunction with ultrasound to achieve a more efficient and selective extraction of prenylated flavonoids.[2]

Materials and Equipment:

-

Dried and powdered roots of Sophora flavescens (sieved through a 50-mesh screen)

-

1-octyl-3-methylimidazolium tetrafluoroborate ([C8mim]BF4)

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Standard laboratory glassware

Procedure:

-

Weigh 10 g of the sieved Sophora flavescens root powder into a 500 mL beaker.

-

Add 300 mL of [C8mim]BF4 (30:1 liquid-to-solid ratio).

-

Soak the mixture for 8 hours at room temperature.[2]

-

Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 60°C.[2]

-

After extraction, transfer the mixture to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant containing the extracted flavonoids.

-

The ionic liquid extract can be used for subsequent purification steps.

Purification Protocol

Following extraction, a multi-step purification process is required to isolate this compound to a high degree of purity. This protocol involves liquid-liquid partitioning followed by column chromatography.

Materials and Equipment:

-

Crude extract from the extraction step

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Distilled water

-

Separatory funnel

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Glass chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

Part 1: Liquid-Liquid Partitioning

-

Dissolve the crude ethanol extract in a minimal amount of 95% ethanol and then suspend it in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

First, partition the aqueous suspension with an equal volume of n-hexane to remove nonpolar compounds like fats and waxes. Repeat this step three times. Discard the n-hexane layers.

-

Next, extract the aqueous layer with an equal volume of ethyl acetate three times. The prenylated flavonoids, including this compound, will preferentially partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield an ethyl acetate-soluble fraction enriched with flavonoids.

Part 2: Column Chromatography

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., n-hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample-adsorbed silica gel to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:EtOAc).

-

Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar Rf values. Fractions containing this compound are expected to be in the moderately polar eluates.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, fractions enriched with this compound from the silica gel column can be subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Pack the column with Sephadex LH-20 and equilibrate with methanol.

-

Apply the concentrated fraction to the column and elute with methanol.

-

Collect fractions and monitor by TLC to isolate the target compound.

-

Part 3: Preparative HPLC

-

For final purification to achieve high purity (>98%), use a preparative HPLC system.

-

Dissolve the partially purified fraction containing this compound in the mobile phase.

-

Inject the sample onto a C18 preparative column.

-

Use a suitable mobile phase gradient, for example, a mixture of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape). The exact gradient will need to be optimized based on the specific column and system.

-

Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm and 340 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:

-

HPLC-DAD: To assess purity and obtain the UV spectrum.

-

LC-MS: To determine the molecular weight.

-

NMR (¹H, ¹³C, and 2D NMR): For structural elucidation.

Quantitative Data Summary

The following tables summarize quantitative data gathered from studies on the extraction and purification of flavonoids from Sophora species. Note that specific yield and purity for this compound are not widely reported; the data presented here for related compounds and total flavonoids can serve as a benchmark.

Table 1: Extraction Yields of Flavonoids from Sophora flavescens

| Extraction Method | Solvent/Reagent | Yield of Total Prenylated Flavonoids | Reference |

| Ultrasound-Assisted Extraction | [C8mim]BF4 | 7.38 mg/g | [2] |

| Mechanochemical-Promoted Extraction | Na2CO3 (15%) and water | 35.17 mg/g (total flavonoids) |

Table 2: Purity and Recovery of Prenylated Flavonoids from a Crude Extract of Sophora flavescens using High-Speed Countercurrent Chromatography

| Compound | Purity | Recovery | Reference |

| Sophoraflavanone G | 95.6% | 91.7% | |

| Kushenol I | 97.3% | 91.8% | |

| Kurarinone | 99.4% | 92.3% |

Biological Activity and Signaling Pathways

This compound and related prenylated flavonoids from Sophora flavescens exhibit significant anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of the TLR2/NF-κB and MAPK signaling pathways.

Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and lipoteichoic acid (LTA) from bacteria, are recognized by Toll-like receptors (TLRs), specifically TLR4 and TLR2, on the surface of immune cells like macrophages. This recognition triggers a downstream signaling cascade that leads to the activation of transcription factors NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).

This compound is thought to interfere with this pathway at several points:

-

Inhibition of TLR Signaling: It may directly or indirectly inhibit the activation of TLR2.

-

Inhibition of MAPK Pathway: It can suppress the phosphorylation of key kinases in the MAPK pathway, namely p38, JNK, and ERK.

-

Inhibition of NF-κB Activation: By inhibiting the MAPK pathway, it prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: this compound's inhibitory effects on inflammatory pathways.

Experimental Workflow

The overall process from raw plant material to pure this compound and subsequent biological assays is summarized in the workflow diagram below.

Caption: Workflow for the isolation and analysis of this compound.

References

Application Note: Quantitative Analysis of 8-Lavandulylkaempferol using a Validated HPLC-DAD Method

For Research and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 8-Lavandulylkaempferol, a prenylated flavonoid with significant therapeutic potential. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. Method validation was performed in accordance with international guidelines, demonstrating excellent linearity, sensitivity, precision, and accuracy.

Introduction

This compound is a notable prenylated flavonoid predominantly found in medicinal plants like Sophora flavescens.[1][2] Prenylated flavonoids have garnered considerable interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers a powerful analytical tool for the selective and sensitive quantification of such compounds.[3][4] This application note provides a comprehensive protocol for the determination of this compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.22 µm PTFE)

Instrumentation and Chromatographic Conditions

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.

-

Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for the separation of flavonoids.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-25 min: 30-70% B

-

25-30 min: 70-90% B

-

30-35 min: 90% B (isocratic)

-

35-40 min: 90-30% B

-

40-45 min: 30% B (isocratic)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

DAD Wavelength: For optimal sensitivity and selectivity, monitoring at the maximum absorption wavelength of this compound (approximately 270 nm and 370 nm) is recommended. The DAD should be set to acquire spectra from 200-400 nm to confirm peak purity.

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.

-

Sample Preparation (e.g., from Sophora flavescens extract):

-

Accurately weigh 1 g of the dried plant extract.

-

Add 50 mL of 80% methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the residue.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.[5][6]

-

Method Validation Summary

The developed HPLC-DAD method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Linearity and Sensitivity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Value |

| Linearity Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.08 |

| Limit of Quantification (LOQ) (µg/mL) | 0.25 |

Table 1: Linearity and sensitivity parameters for the quantification of this compound.

Precision and Accuracy

The precision of the method was evaluated by performing intra-day and inter-day analyses of quality control (QC) samples at three concentration levels (low, medium, and high). Accuracy was determined by calculating the percentage recovery.

| QC Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |

| 5 | < 2.0 | < 3.0 | 98 - 102 |

| 50 | < 1.5 | < 2.5 | 99 - 101 |

| 150 | < 1.0 | < 2.0 | 98 - 102 |

Table 2: Precision and accuracy data for the HPLC-DAD method.

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, many prenylated flavonoids are known to modulate inflammatory pathways. Below is a hypothetical diagram illustrating a potential mechanism of action.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and efficient tool for the quantification of this compound. The method is sensitive, precise, and accurate, making it suitable for a wide range of applications in natural product research and drug development. The provided protocols and validation data can serve as a valuable resource for researchers working with this and structurally related prenylated flavonoids.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and characterization of antioxidants from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism | MDPI [mdpi.com]

Application Note: LC-MS/MS Analysis of 8-Lavandulylkaempferol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Lavandulylkaempferol, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated potential antioxidant properties.[1] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. This application note provides a comprehensive protocol for the identification and quantification of this compound metabolites in in vitro and in vivo models using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are foundational for drug metabolism and pharmacokinetic (DMPK) studies.[2][3]

Predicted Metabolic Pathways of this compound

The biotransformation of xenobiotics, such as this compound, typically occurs in two phases.[4] Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation), often mediated by cytochrome P450 (CYP) enzymes.[2][4] Phase II reactions involve conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[4][5] Based on the metabolism of similar flavonoids like 8-prenylkaempferol, the primary metabolic reactions for this compound are expected to include hydroxylation, oxidation, glucuronidation, and sulfation.[6]

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I and Phase II metabolites of this compound using liver microsomes, which are rich in drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs).[7][8][9][10]

Materials:

-

This compound

-

Rat, human, or other species-specific liver microsomes

-

NADPH regenerating system (for Phase I)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) (for Phase II)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

-

Incubator/shaker at 37°C

Procedure:

-

Preparation: Pre-warm all solutions to 37°C.

-

Incubation Mixture: In a microcentrifuge tube, combine 50 µL of liver microsome extract, 50 µL of the appropriate cofactor solution (NADPH for Phase I, UDPGA for Phase II), this compound (final concentration, e.g., 1-10 µM), and phosphate buffer to a final volume of 500 µL.[11]

-

Incubation: Incubate the mixture at 37°C for 60 minutes with gentle shaking.[11]

-

Quenching: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[12]

-

Sample Collection: Transfer the supernatant to a new tube, dry it under a gentle stream of nitrogen, and reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.[12][13]

Caption: In vitro metabolism experimental workflow.

LC-MS/MS Analysis

This section outlines the conditions for the separation and detection of this compound and its metabolites.

Instrumentation:

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm).[12][13]

-

Mobile Phase A: Water with 0.1% formic acid.

-